molecular formula C17H17N3O2 B11104756 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11104756
M. Wt: 295.34 g/mol
InChI Key: LEURKJHZWRCLNP-WOJGMQOQSA-N
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Description

2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is an organic compound characterized by its complex structure, which includes both hydrazino and oxoacetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves a multi-step process:

  • Formation of Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    4-Methylbenzaldehyde+Hydrazine hydrate4-Methylbenzylidenehydrazine\text{4-Methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Methylbenzylidenehydrazine} 4-Methylbenzaldehyde+Hydrazine hydrate→4-Methylbenzylidenehydrazine

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3-methylphenyl isocyanate to form the final product. This step is typically performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

    4-Methylbenzylidenehydrazine+3-Methylphenyl isocyanateThis compound\text{4-Methylbenzylidenehydrazine} + \text{3-Methylphenyl isocyanate} \rightarrow \text{this compound} 4-Methylbenzylidenehydrazine+3-Methylphenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azo compounds.

  • Reduction: : Reduction of the oxoacetamide group can yield the corresponding amine derivative.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also participate in binding interactions, stabilizing the compound within the active site of a target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methylbenzylidene)hydrazino)-N-phenyl-2-oxoacetamide
  • 2-(2-(4-Methylbenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(4-Methylbenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H17N3O2/c1-12-6-8-14(9-7-12)11-18-20-17(22)16(21)19-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

LEURKJHZWRCLNP-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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